molecular formula C18H24N2O3 B8139356 Tert-butyl 1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Tert-butyl 1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B8139356
M. Wt: 316.4 g/mol
InChI Key: BDCVGHOGMBCYRZ-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring an indoline ring fused with a piperidine moiety. The tert-butyl carbamate group at the 1'-position and the 1-methyl substituent on the indoline ring distinguish it from related analogs.

Properties

IUPAC Name

tert-butyl 1-methyl-2-oxospiro[indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-9-18(10-12-20)13-7-5-6-8-14(13)19(4)15(18)21/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCVGHOGMBCYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic oxindole analogue characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 316.39 g/mol
  • CAS Number : 873779-31-8

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Its structural similarity to other spirocyclic oxindoles suggests that it may engage with multiple receptors, influencing various cellular processes.

Target Receptors

Research indicates that spirocyclic oxindoles can interact with:

  • G-protein coupled receptors (GPCRs)
  • Enzymes involved in signaling pathways

These interactions may lead to effects such as modulation of cell signaling, apoptosis, and anti-inflammatory responses.

Antitumor Activity

Studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, spirocyclic oxindoles have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Immunomodulatory Effects

The compound has demonstrated immunomodulatory effects, particularly in models involving mast cells. Research indicates that it can influence cytokine production and modulate degranulation processes in rat basophilic leukemia (RBL-2H3) cells, suggesting potential applications in treating allergic reactions or autoimmune diseases.

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties, which can contribute to its protective effects against oxidative stress-related cellular damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Case Studies and Research Findings

StudyFindings
Antitumor Activity Evaluation Tert-butyl derivatives showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic applications.
Immunomodulation in RBL-2H3 Cells The compound was found to suppress antigen-induced degranulation and TNF-alpha production, highlighting its potential for modulating immune responses .
Oxidative Stress Protection In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting a protective role against oxidative damage .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The target compound’s 1-methyl substituent contrasts with analogs bearing substituents at positions 4, 5, 6, or 7 on the indoline ring. For example:

  • 5-Chloro derivative (CAS 1260763-61-8): Substitution at position 5 increases molecular weight (MW: ~336.82) and may enhance lipophilicity compared to the 1-methyl variant .
  • 5-Fluoro derivative (CAS 866028-06-0): Fluorine’s electronegativity could influence electronic properties and metabolic stability .
  • 5-Methoxy derivative (CAS 752234-64-3): Methoxy groups improve solubility but may reduce membrane permeability .
Table 1: Substituent Effects on Key Properties
Compound (Substituent) CAS Number Molecular Weight Key Properties
1-Methyl (target compound) Not available ~316.39* Predicted higher steric bulk at position 1
5-Chloro 1260763-61-8 336.82 Increased lipophilicity (Cl substituent)
5-Fluoro 866028-06-0 320.37 Enhanced metabolic stability
5-Methoxy 752234-64-3 332.39 Improved aqueous solubility
4-Methoxy 2251053-55-9 332.39 Altered steric profile

*Estimated based on structural similarity to CAS 873779-31-8 (5-methyl derivative) .

Physicochemical Properties

  • Melting Point : The unsubstituted analog (CAS 180465-84-3) melts at 173–174°C, while halogenated derivatives (e.g., 5-chloro) likely exhibit higher melting points due to stronger intermolecular forces .
  • Density and pKa : Predicted density (1.15 g/cm³) and pKa (5.31) for CAS 180465-84-3 suggest moderate polarity and weak basicity, which may vary with substituents .
  • Solubility : Methoxy and hydroxy derivatives (e.g., CAS 1823272-51-0) show improved solubility in polar solvents compared to chloro- or methyl-substituted analogs .

Q & A

Q. Basic

  • Temperature : Store at –20°C in airtight containers under argon .
  • Light sensitivity : Protect from UV exposure using amber glass vials .
  • Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the Boc group .

How can researchers identify and characterize synthetic byproducts?

Advanced
Byproducts are characterized via:

  • High-resolution MS : Detect unexpected masses (e.g., m/z 397 for brominated byproducts) .
  • 2D NMR (COSY, HSQC) : Assign signals from regioisomers or open-chain intermediates.
  • X-ray powder diffraction (XRPD) : Differentiate crystalline byproducts from amorphous impurities .

What analytical challenges arise in assessing enantiomeric purity?

Advanced
Chiral HPLC or SFC with columns like Chiralpak AD-H resolve enantiomers. Key considerations:

  • Mobile phase optimization : Use hexane/IPA (90:10) with 0.1% TFA for baseline separation .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and calculated spectra .

How does steric hindrance at the spirocenter influence reactivity?

Advanced
The spirojunction’s rigidity affects reaction pathways:

  • Steric effects : Bulky substituents (e.g., tert-butyl) slow nucleophilic attacks at the piperidine nitrogen .
  • Conformational analysis : Density functional theory (DFT) calculations predict preferred transition states for ring-opening reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

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